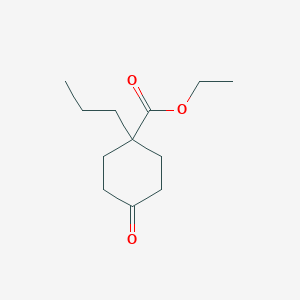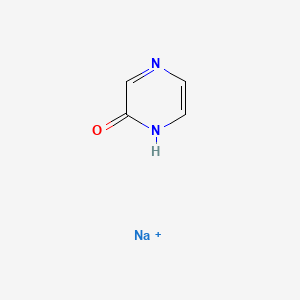
Pyrazin-2(1H)-one, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazin-2(1H)-one, sodium salt is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The sodium salt form of pyrazin-2(1H)-one enhances its solubility in water, making it more suitable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazin-2(1H)-one, sodium salt typically involves the reaction of pyrazin-2(1H)-one with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained in a crystalline form, which is then dried and packaged for distribution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere at low temperatures.
Substitution: Halogens, alkylating agents; reactions are conducted in organic solvents such as dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
Pyrazin-2(1H)-one, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of pyrazin-2(1H)-one, sodium salt involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of certain microorganisms by interfering with their metabolic processes. The compound may also act as an enzyme inhibitor, blocking the activity of enzymes essential for the survival of pathogens.
類似化合物との比較
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core structure.
Pyrazinecarboxamide: Another pyrazine derivative with potential antimicrobial properties.
Pyrazine-2-carboxylic acid: A compound used in the synthesis of various pharmaceuticals.
Uniqueness: Pyrazin-2(1H)-one, sodium salt stands out due to its enhanced solubility in water, which makes it more versatile for various applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
24387-68-6 |
|---|---|
分子式 |
C4H3N2NaO |
分子量 |
118.07 g/mol |
IUPAC名 |
sodium;pyrazin-1-id-2-one |
InChI |
InChI=1S/C4H4N2O.Na/c7-4-3-5-1-2-6-4;/h1-3H,(H,6,7);/q;+1/p-1 |
InChIキー |
PXEGUCRXJYLKLJ-UHFFFAOYSA-M |
SMILES |
C1=CN=CC(=O)N1.[Na+] |
正規SMILES |
C1=CN=CC(=O)[N-]1.[Na+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





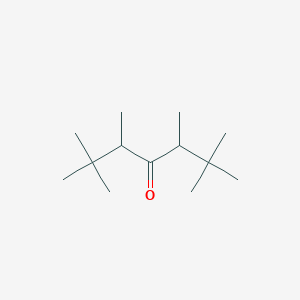
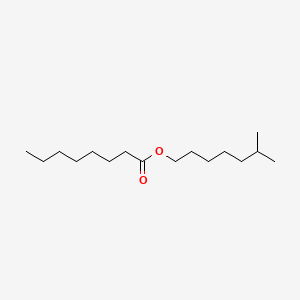



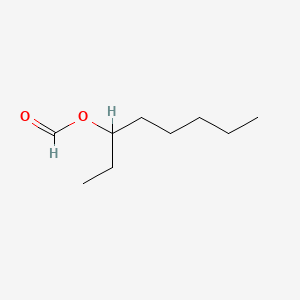


![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)
